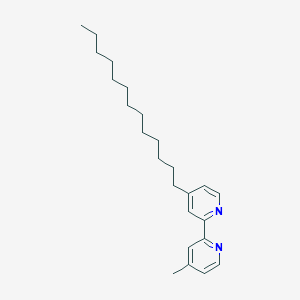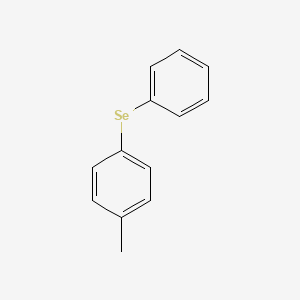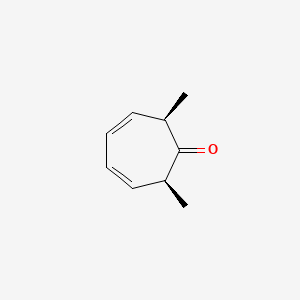![molecular formula C14H30O5 B14415906 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol CAS No. 85590-50-7](/img/structure/B14415906.png)
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol is a chemical compound with the molecular formula C14H30O5. It is characterized by the presence of hydroxyl and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol typically involves the reaction of 3-chloro-1,2-propanediol with octanol in the presence of a base, followed by hydrolysis. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control can optimize the reaction conditions and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions include:
Oxidation: Aldehydes, ketones.
Reduction: Primary and secondary alcohols.
Substitution: Halogenated ethers, amines.
Wissenschaftliche Forschungsanwendungen
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its functional groups.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Wirkmechanismus
The mechanism of action of 3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and cellular membranes.
Pathways Involved: The compound can modulate enzymatic activity, alter membrane fluidity, and interact with receptor sites to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[3-Hydroxy-2-(octyloxy)propoxy]propane-1,2-diol
- 3-((2-Ethylhexyl)oxy)propane-1,2-diol
Uniqueness
3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol is unique due to its specific arrangement of hydroxyl and ether groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability.
Eigenschaften
| 85590-50-7 | |
Molekularformel |
C14H30O5 |
Molekulargewicht |
278.38 g/mol |
IUPAC-Name |
3-(2-hydroxy-3-octoxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C14H30O5/c1-2-3-4-5-6-7-8-18-11-14(17)12-19-10-13(16)9-15/h13-17H,2-12H2,1H3 |
InChI-Schlüssel |
ICTNYUOQFIBXAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOCC(COCC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-3-[(4-Chlorophenyl)imino]butan-2-one](/img/structure/B14415831.png)
![1h-[1,2,4]Triazepino[4,3-a]benzimidazole](/img/no-structure.png)


![1,1'-[Oxybis(methylene)]di(azepan-2-one)](/img/structure/B14415874.png)
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)


